Methyl 2-amino-2-(6-methylpyridin-2-yl)acetate dihydrochloride
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Overview
Description
Methyl 2-amino-2-(6-methylpyridin-2-yl)acetate dihydrochloride is a chemical compound with the molecular formula C9H12N2O2·2HCl It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(6-methylpyridin-2-yl)acetate typically involves the reaction of 2-amino-6-methylpyridine with chloroacetic acid. The reaction is straightforward and can be completed in less than one minute . The reaction conditions usually involve the use of methanol as a solvent and a mole ratio of 1:2 (metal:ligand) for complexation with copper(II) chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent, and reactant concentrations to achieve higher yields.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(6-methylpyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives of the original compound.
Scientific Research Applications
Methyl 2-amino-2-(6-methylpyridin-2-yl)acetate has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antibacterial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in developing new antibacterial agents.
Industry: It is used in the synthesis of various organic compounds and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(6-methylpyridin-2-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which may enhance its biological activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with bacterial cell wall synthesis, leading to antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
2-amino-6-methylpyridine: A precursor in the synthesis of Methyl 2-amino-2-(6-methylpyridin-2-yl)acetate.
Chloroacetic acid: Used in the synthesis process.
Copper(II) chloride: Forms complexes with the compound to enhance antibacterial activity.
Uniqueness
Methyl 2-amino-2-(6-methylpyridin-2-yl)acetate is unique due to its ability to form stable complexes with metal ions, which can enhance its biological activity
Properties
IUPAC Name |
methyl 2-amino-2-(6-methylpyridin-2-yl)acetate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-6-4-3-5-7(11-6)8(10)9(12)13-2;;/h3-5,8H,10H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYBZOFRVPOCJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(C(=O)OC)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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